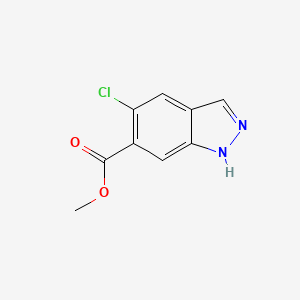

Methyl 5-chloro-1H-indazole-6-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of methyl 5-chloro-1H-indazole-6-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The official IUPAC name, this compound, precisely describes the molecular structure by identifying the indazole parent heterocycle as the core framework. The nomenclature system designates the nitrogen atom positions within the five-membered pyrazole ring as N-1 and N-2, with the 1H designation indicating that the hydrogen atom is located on the N-1 nitrogen rather than the N-2 position.

The positional numbering system for indazole derivatives begins with the nitrogen atoms occupying positions 1 and 2, followed by sequential numbering of the carbon atoms around the bicyclic structure. In this particular compound, the chlorine substituent occupies position 5, which corresponds to the carbon atom adjacent to the benzene ring fusion, while the carboxylate ester group is located at position 6. Alternative nomenclature systems may refer to this compound as 1H-indazole-6-carboxylic acid, 5-chloro-, methyl ester, emphasizing the carboxylic acid derivative nature of the functional group.

The Chemical Abstracts Service registry number 1227269-07-9 provides a unique identifier for this specific compound, facilitating unambiguous identification across scientific databases and regulatory systems. This registration number ensures consistent identification regardless of variations in common names or alternative systematic nomenclature that may appear in different scientific contexts. The molecular data library number MFCD16875728 serves as an additional standardized identifier within chemical information systems.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJLQBICRVUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1 and chk2. These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment.

Mode of Action

For instance, they can inhibit the activity of kinases, thereby disrupting cell cycle progression and inducing cell death.

Biochemical Pathways

Given the potential kinase inhibition, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response.

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption, which could potentially impact its bioavailability.

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may induce changes in cell cycle progression and potentially lead to cell death.

Action Environment

It is recommended to store the compound in a dry, cool, and well-ventilated place. This suggests that factors such as humidity, temperature, and ventilation could potentially affect the stability of the compound.

Biological Activity

Methyl 5-chloro-1H-indazole-6-carboxylate (CAS Number: 1227269-07-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the following chemical properties:

- Molecular Formula : C₉H₇ClN₂O₂

- Molecular Weight : 210.62 g/mol

- CAS Number : 1227269-07-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Research indicates that this compound may act as an inhibitor of specific kinases, which play critical roles in cancer cell proliferation and survival.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound showed GI₅₀ values ranging from 29 nM to 78 nM against different cancer cell lines, indicating potent inhibitory effects on cell growth .

Study on Antiproliferative Effects

A notable study evaluated the antiproliferative activity of several indazole derivatives against the MCF-7 breast cancer cell line. The results indicated that this compound exhibited a significant reduction in cell viability, with an IC₅₀ value comparable to established chemotherapeutic agents .

Inhibition of Kinase Activity

Another study focused on the compound's ability to inhibit key kinases involved in cancer progression. The findings showed that this compound could effectively inhibit CDK8 and CDK19 with IC₅₀ values of approximately 7.2 nM and 6.0 nM, respectively . This suggests its potential as a therapeutic agent targeting specific pathways associated with tumor growth.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates moderate clearance rates across various species, which is crucial for its therapeutic application. The predicted human clearance rate is approximately 76% liver blood flow, suggesting favorable bioavailability for oral administration .

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |

|---|---|---|---|

| Mouse | 1.87 | 1.08 | 54 |

| Rat | 1.54 | 1.53 | 88 |

| Human | ~0.88 | ~0.85 | ~70 |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1H-indazole-6-carboxylate is primarily explored for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that indazole derivatives can inhibit the growth of various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells using the MTT assay.

- Anti-inflammatory Properties : Indazoles have been investigated for their anti-inflammatory effects. In vivo studies have shown that derivatives can reduce inflammation in models such as Freund’s adjuvant-induced arthritis.

| Application | Target Disease | Methodology | Results |

|---|---|---|---|

| Anticancer | Liver Cancer | MTT assay on HEP3BPN 11 cells | Significant cytotoxicity observed |

| Anti-inflammatory | Arthritis | In vivo models (Freund's adjuvant) | Reduced inflammation noted |

Chemical Biology

In chemical biology, this compound serves as a probe to study cellular processes:

- Enzyme Interaction Studies : The compound interacts with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in signal transduction pathways, making it a valuable tool for understanding biochemical mechanisms.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Development of Novel Materials : Research is ongoing into its use in creating materials with specific electronic and optical properties. Its ability to form complexes with various substrates could lead to innovations in sensor technology and organic electronics.

Case Study 1: Anticancer Activity Assessment

A series of indazole derivatives, including this compound, were synthesized and evaluated for anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited higher inhibitory activity than standard chemotherapy agents like methotrexate, suggesting their potential as lead compounds in drug development.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory properties of indazoles, researchers synthesized new derivatives and tested them in animal models. The findings demonstrated significant reductions in markers of inflammation, supporting the hypothesis that these compounds could be developed into therapeutic agents for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related indazole derivatives, highlighting differences in substituents, molecular weights, and similarity scores:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 3-iodo-1H-indazole-6-carboxylate | 885518-82-1 | C₉H₇IN₂O₂ | 0.98 | Iodine at 3-position vs. chlorine at 5 |

| Methyl 6-chloro-1H-indazole-4-carboxylate | 885519-72-2 | C₉H₇ClN₂O₂ | 0.97 | Chlorine at 6-position vs. 5 |

| Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate | 1227270-79-2 | C₉H₆ClIN₂O₂ | 0.82 | Additional iodine at 3-position |

| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | 100375-87-9 | C₁₃H₁₂ClNO₂ | N/A | Quinoline core vs. indazole; ethyl ester |

| 6-Chloro-1H-indazole-5-carbonitrile | 1312008-67-5 | C₈H₄ClN₃ | N/A | Carbonitrile group replaces methyl ester |

Sources :

Key Observations:

Substituent Position: Minor positional changes (e.g., chlorine at 5 vs. 6) significantly alter physicochemical properties. For example, Methyl 6-chloro-1H-indazole-4-carboxylate (similarity: 0.97) has a lower logP than the 5-chloro isomer due to steric and electronic effects .

Core Modifications: Compounds like Ethyl 4-chloro-2-methylquinoline-6-carboxylate demonstrate how altering the heterocyclic core (indazole to quinoline) expands bioactivity profiles but introduces synthetic complexity .

Functional Group Comparisons

Carboxylate Esters vs. Carbonitriles:

- Methyl 5-chloro-1H-indazole-6-carboxylate : The ester group enhances solubility in organic solvents and serves as a prodrug motif for hydrolytic activation .

- 6-Chloro-1H-indazole-5-carbonitrile : The carbonitrile group improves metabolic stability but reduces aqueous solubility compared to esters .

Halogenated Derivatives:

Notes on Comparative Analysis

Structural Similarity vs. Minor substituent changes can drastically alter target selectivity .

Synthetic Challenges : Introducing halogens like iodine requires specialized reagents (e.g., N-iodosuccinimide), increasing production costs .

Preparation Methods

Esterification of 5-chloro-1H-indazole-6-carboxylic acid

The most straightforward method involves direct esterification of 5-chloro-1H-indazole-6-carboxylic acid with methanol under acidic conditions:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 5-chloro-1H-indazole-6-carboxylic acid (5.10 g) in methanol (75 mL) | Add concentrated sulfuric acid (10 mL), reflux for 3 hours | Esterification under reflux |

| 2 | Cool reaction mixture to room temperature | Pour into water (225 mL) to precipitate product | Isolation by filtration |

| 3 | Wash precipitate with water | Obtain this compound | 75% yield |

Analytical Data:

^1H NMR (300 MHz, DMSO-d6) δ 3.93 (s, 3H, methyl), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H).

This method is classical Fischer esterification, leveraging acid catalysis and reflux to drive the reaction to completion.

Cyclization and Substitution Route (Generalized)

Though less documented specifically for the 6-carboxylate isomer, related indazole derivatives with halogen substitutions are often prepared via:

- Halogenation of suitable benzonitrile or aminobenzoate precursors,

- Cyclization with hydrazine hydrate to form the indazole ring,

- Subsequent esterification of the carboxylic acid group.

This multi-step approach is more common in preparing halogenated indazole derivatives with different substitution patterns.

Reaction Mechanism Insights

The esterification proceeds via protonation of the carboxylic acid carbonyl by sulfuric acid, increasing electrophilicity, followed by nucleophilic attack by methanol and elimination of water to form the methyl ester.

The cyclization route involves nucleophilic attack of hydrazine on the nitrile carbon, forming a hydrazone intermediate, which then cyclizes to the indazole ring system.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 5-chloro-1H-indazole-6-carboxylic acid | Methanol, concentrated H2SO4, reflux 3 h | 75 | Simple, one-step esterification | Requires pure acid precursor |

| Halogenation + Cyclization + Esterification | Halogenated benzonitrile or aminobenzoate | Bromination/chlorination, hydrazine hydrate, methanol esterification | Variable | Allows substitution pattern tuning | Multi-step, complex purification |

Research Findings and Notes

- The esterification method using sulfuric acid and methanol is well-established, providing good yields and reproducibility.

- Industrial scale synthesis likely optimizes this method with controlled reflux and acid concentration to maximize yield and purity.

- Related compounds such as methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate are synthesized via halogenation and cyclization routes, indicating the versatility of the indazole scaffold preparation.

- Purification typically involves aqueous workup and filtration or silica gel chromatography to isolate the methyl ester product with high purity.

- NMR and mass spectrometry data confirm the structure and substitution pattern of the final product.

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

this compound is synthesized via multi-step reactions involving esterification and halogenation. A documented route (WO2010/29577 A2) starts with methanol and chloro-substituted precursors, yielding intermediates like 14597-58-1, followed by cyclization and carboxylation . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF for solubility), and catalysts (e.g., Pd for cross-coupling). Optimization involves adjusting molar ratios (e.g., 1:1.2 for esterification) and monitoring via TLC/HPLC to minimize by-products.

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux (12h) | Yield: 75–80% |

| Chlorination | POCl₃, DMF, 80°C (6h) | Requires anhydrous conditions |

| Cyclization | NH₂NH₂·H₂O, EtOH, 70°C | Forms indazole core |

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on X-ray crystallography (using SHELXL for refinement ) and spectroscopic methods:

- NMR : Distinct signals for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.2 ppm).

- FTIR : Peaks at 1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl).

- HRMS : [M+H]⁺ at m/z 225.0294 (calculated: 225.0298). Crystallographic data (e.g., space group P2₁/c, unit cell parameters) resolve positional ambiguities in the indazole ring .

Q. What methodologies are used to assess the compound’s bioactivity in preliminary screens?

Bioactivity screening typically employs:

- Enzyme assays : Target-specific kinases (e.g., PKA) at 10 µM concentrations, measuring IC₅₀ via fluorescence .

- Cell-based assays : Antiproliferative activity in cancer lines (e.g., MCF-7, IC₅₀ ~15 µM) using MTT assays .

- Binding studies : SPR or ITC to quantify affinity for receptors (e.g., mGluR5) .

Q. Which analytical techniques ensure purity and stability of the compound during storage?

- HPLC : C18 column, 30:70 acetonitrile/water, UV detection at 254 nm. Purity >98% is required for pharmacological studies .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the ester group. Store at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers address challenges in isolating this compound from reaction by-products?

By-products like 5-chloro-1H-indazole-6-carboxylic acid (hydrolysis product) are separated via pH-controlled extraction (adjust to pH 3–4 for acid precipitation) or preparative HPLC (gradient: 20→50% acetonitrile). Crystallization from ethanol/water (7:3) improves yield . Advanced purification uses SFC (Supercritical Fluid Chromatography) with CO₂/MeOH modifiers for higher resolution .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disordered atoms?

For twinned crystals (common in monoclinic systems), use SHELXL’s TWIN/BASF commands to refine twin laws . Disordered atoms (e.g., methyl groups) are modeled with PART commands and restrained via ISOR/SADI. High-resolution data (<1.0 Å) and Hirshfeld surface analysis validate electron density maps .

Q. How are structure-activity relationships (SARs) explored for this compound derivatives?

SAR studies involve:

- Derivatization : Replace methyl ester with amides (e.g., using NH₃/MeOH) to modulate lipophilicity (logP changes from 2.1→1.5) .

- Biological testing : Compare IC₅₀ of 5-nitro (IC₅₀ = 8 µM) vs. 5-amino (IC₅₀ = 25 µM) analogs in kinase inhibition .

- Computational docking : AutoDock Vina predicts binding poses in PKA’s ATP-binding pocket (ΔG = –9.2 kcal/mol) .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2h) to assess ester hydrolysis.

- Plasma stability : Incubate with human plasma (37°C, 1h), quench with acetonitrile, and analyze via LC-MS.

- Metabolic stability : Use liver microsomes (CYP450 enzymes) to identify major metabolites (e.g., demethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.